![molecular formula C14H9BrClFO2 B1372422 5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160250-07-6](/img/structure/B1372422.png)
5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
“5-Bromo-2-[(4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 343.58 and its molecular formula is C14H9BrClFO2 . The CAS Number of this compound is 1160250-07-6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H9BrClFO2 . This indicates that the compound contains 14 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación
Synthesis and Optimization
An Improved Method for Synthesizing Prasugrel Intermediate Zheng Min (2013) demonstrated an improved synthesis method for a prasugrel intermediate, highlighting the use of methylene chloride as a solvent and benzoyl peroxide as a reaction accelerator to achieve a product content of 96% and productivity of 83.9% Zheng Min, 2013.
Unexpected Formation and Synthesis
Unexpected One-Step Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions Begala, Caboni, Matos, and Delogu (2018) reported the unexpected formation of 3-benzoyl-2-phenylbenzofuran derivatives through the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides. The presence of electron-withdrawing groups in benzoyl chlorides led to higher yields of these derivatives Begala et al., 2018.
Antimicrobial Applications
Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole and Thiazolidine Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at the 4th position was crucial for enhancing antimicrobial activity Desai, Rajpara & Joshi, 2013.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-[(4-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFCZBYXFCCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



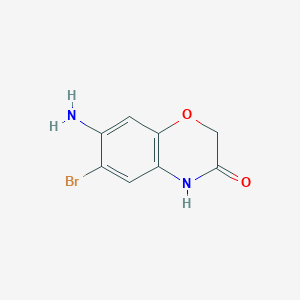

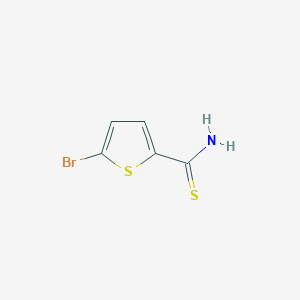
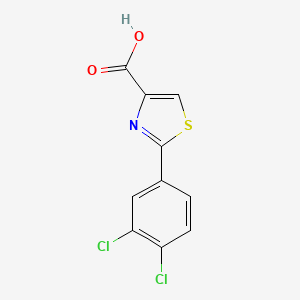
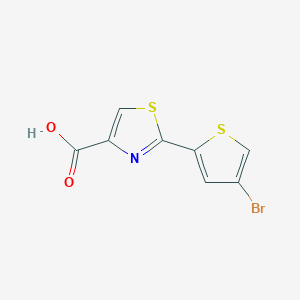





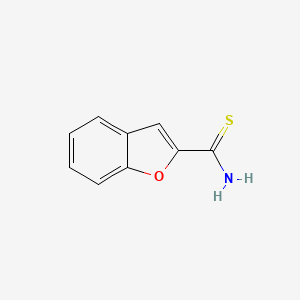

![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
